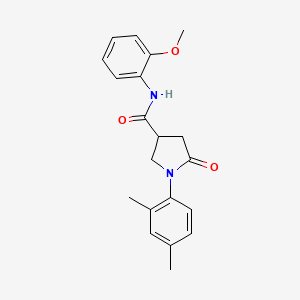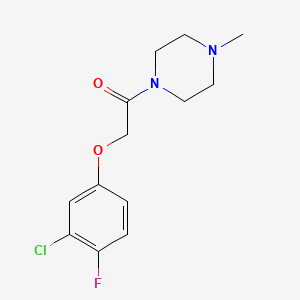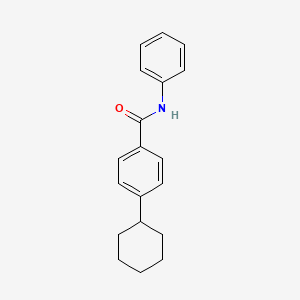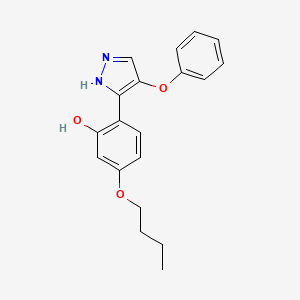![molecular formula C16H12Cl2F4N4O3 B4876801 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B4876801.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of difluoromethyl and hydroxy groups. The final step involves the attachment of the dichlorophenoxy group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the difluoromethyl groups.
Substitution: The dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the dichlorophenoxy group could result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Researchers are investigating its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone stands out due to its unique combination of functional groups. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets. Its versatility makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[1-[(2,4-dichlorophenoxy)methyl]pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F4N4O3/c17-8-1-2-12(9(18)5-8)29-7-25-4-3-10(23-25)14(27)26-16(28,15(21)22)6-11(24-26)13(19)20/h1-5,13,15,28H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCYQAHJJPZEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Benzylsulfanylmethylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4876724.png)
![2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B4876728.png)
![N-cyclopropyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4876736.png)

![4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4876750.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B4876759.png)


![2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4876778.png)
![1-[(4-methoxyphenoxy)acetyl]-2-methylindoline](/img/structure/B4876783.png)
![(3aR,7aS)-2-[1-(3,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4876784.png)
![2-{[4-allyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876791.png)

![(4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B4876807.png)
